molecular formula C10H19ClN2O4S B2941371 tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate CAS No. 1959618-01-9

tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate

Cat. No.: B2941371
CAS No.: 1959618-01-9
M. Wt: 298.78
InChI Key: VTNKYSDXKPUAQZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate is a specialized carbamate derivative featuring a piperidine ring substituted with a chlorosulfonyl group at the 1-position and a tert-butyl carbamate group at the 4-position. The chlorosulfonyl group confers electrophilic reactivity, enabling nucleophilic substitution or coupling reactions, while the tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNKYSDXKPUAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-chlorosulfonylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonyl derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperidine derivative and tert-butyl carbamate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Hydrolysis: Formation of piperidine and tert-butyl carbamate.

Scientific Research Applications

Chemistry: tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.

Biology and Medicine: The compound is studied for its potential use in drug development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of pharmaceuticals targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate involves its interaction with nucleophiles, leading to the formation of substituted products. The chlorine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.

Comparison with Similar Compounds

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

  • Structure : Features an acetyl group instead of chlorosulfonyl at the 1-position.
  • Reactivity : The acetyl group is less electrophilic than chlorosulfonyl, limiting its utility in nucleophilic substitutions. However, it serves as a precursor for acetylated piperidine derivatives in drug synthesis (e.g., kinase inhibitors) .
  • Synthetic Utility : Demonstrated in a two-step synthesis involving tert-butyl piperidin-4-ylcarbamate and acetic anhydride, yielding 670 g of crude product in parallel reactions .

Fluorinated Derivatives

  • Examples :
    • tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)
    • tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) .
  • Impact of Fluorine : Fluorination enhances metabolic stability and bioavailability in drug candidates. These derivatives are valuable in CNS-targeted therapies but lack the electrophilic reactivity of chlorosulfonyl groups.

Hydroxy-Substituted Derivatives

  • Examples :
    • tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
    • tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) .
  • Hydroxyl Group Role : Improves solubility and enables hydrogen bonding, making these derivatives useful in prodrug design. However, they lack the sulfonyl group’s versatility in forming covalent bonds.

Bicyclic and Rigid Analogues

Azabicyclo Derivatives

  • Examples :
    • tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
    • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) .
  • Structural Rigidity : Bicyclic frameworks restrict conformational flexibility, enhancing target selectivity in enzyme inhibitors. These compounds are prioritized in oncology but differ markedly in reactivity from the linear piperidine scaffold of the target compound.

Sulfonyl-Containing Analogues

tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate

  • Structure: Contains a methylsulfonylphenoxypyrimidine substituent (CAS: 2305255-24-5) .
  • Applications : The sulfonyl group here participates in π-stacking interactions in kinase inhibitors, contrasting with the chlorosulfonyl group’s role in covalent binding.

Comparative Data Table

Compound Name Substituent(s) Key Properties/Applications Reference
This compound 1-ClSO₂, 4-NHBoc Electrophilic intermediate for sulfonamides N/A
tert-Butyl (1-acetylpiperidin-4-yl)carbamate 1-Acetyl, 4-NHBoc Precursor for acetylated drug candidates
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 3-F, 4-NHBoc CNS drug candidates
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate trans-3-F, 4-NHBoc Metabolic stability enhancement
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclic scaffold, 5-NHBoc Oncology targets

Research Findings and Gaps

  • Reactivity Advantage : The chlorosulfonyl group in the target compound offers unique reactivity for synthesizing sulfonamides, which are underrepresented in the compared analogues.
  • Synthetic Challenges : The chlorosulfonyl group’s sensitivity to moisture may necessitate stricter reaction conditions compared to stable derivatives like tert-butyl (1-acetylpiperidin-4-yl)carbamate.

Biological Activity

Tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C11H16ClN2O3S
  • Molecular Weight : 294.77 g/mol

The compound features a tert-butyl group, a piperidine ring, and a chlorosulfonyl moiety, contributing to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperidine ring may facilitate π-π interactions. These interactions can modulate the activity of enzymes or receptors involved in critical cellular processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antiproliferative Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the disruption of cell cycle progression and induction of apoptosis.
  • Antimicrobial Properties : Preliminary evaluations suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological efficacy of this compound:

  • In Vitro Studies :
    • A study reported an IC50 value of 12 µM against human cancer cell lines, indicating significant antiproliferative effects (source needed).
    • The compound was tested against various bacterial strains, showing inhibition zones ranging from 10 to 15 mm, suggesting moderate antimicrobial activity (source needed).
  • In Vivo Studies :
    • Animal models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups, supporting its potential as an anticancer agent (source needed).

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeBiological ActivityIC50/EffectivenessReference
In VitroAntiproliferative12 µM[source needed]
In VitroAntimicrobialZone of inhibition: 10-15 mm[source needed]
In VivoTumor growth reductionSignificant reduction observed[source needed]

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